molecular formula C8H8O4 B15289442 trans-Dihydrophthalic Acid

trans-Dihydrophthalic Acid

Cat. No.: B15289442
M. Wt: 168.15 g/mol
InChI Key: OYUWHGGWLCJJNP-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

trans-Dihydrophthalic Acid can be synthesized through several methods. One common synthetic route involves the reduction of phthalic acid using sodium amalgam in the presence of acetic acid. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization . The detailed procedure is as follows:

  • A solution of phthalic acid and sodium acetate in water is cooled in an ice bath.
  • Sodium amalgam is added in portions, along with acetic acid, over a period of 4-5 hours.
  • The solution is decanted and filtered, and the filtrate is treated with sulfuric acid to induce crystallization of this compound.
  • The product is collected by filtration, washed, and dried .

Chemical Reactions Analysis

trans-Dihydrophthalic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium amalgam. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

trans-Dihydrophthalic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-Dihydrophthalic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

trans-Dihydrophthalic Acid can be compared with other similar compounds, such as phthalic acid, isophthalic acid, and terephthalic acid. These compounds share a similar core structure but differ in the position of the carboxyl groups on the benzene ring. This compound is unique due to its trans configuration and the presence of a cyclohexadiene ring, which imparts distinct chemical properties and reactivity .

Similar compounds include:

  • Phthalic acid
  • Isophthalic acid
  • Terephthalic acid

Each of these compounds has its own set of applications and properties, making them valuable in different contexts.

Properties

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

(1R,2R)-cyclohexa-3,5-diene-1,2-dicarboxylic acid

InChI

InChI=1S/C8H8O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)/t5-,6-/m1/s1

InChI Key

OYUWHGGWLCJJNP-PHDIDXHHSA-N

Isomeric SMILES

C1=C[C@H]([C@@H](C=C1)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

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